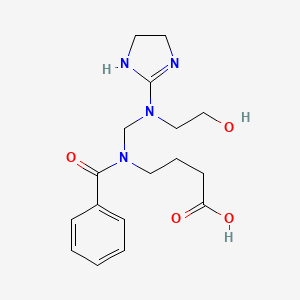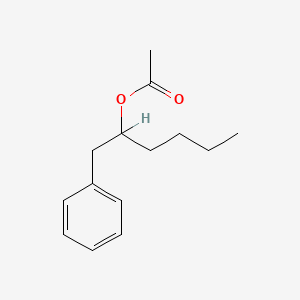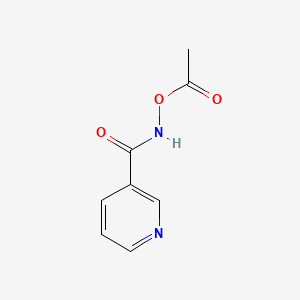
Hydroxylamine, O-acetyl-N-nicotinoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-acetyl-N-nicotinoyl- is a chemical compound with the molecular formula C8H10N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both hydroxylamine and nicotinoyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-acetyl-N-nicotinoyl- typically involves the reaction of hydroxylamine with nicotinic acid derivatives under specific conditions. One common method includes the acetylation of hydroxylamine followed by the introduction of the nicotinoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Hydroxylamine, O-acetyl-N-nicotinoyl- is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the desired product in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, O-acetyl-N-nicotinoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: It can be reduced to amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hydroxylamine, O-acetyl-N-nicotinoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Hydroxylamine, O-acetyl-N-nicotinoyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The nicotinoyl group plays a crucial role in binding to target sites, while the hydroxylamine group participates in redox reactions and other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine, O-benzoyl-: Similar in structure but with a benzoyl group instead of a nicotinoyl group.
Hydroxylamine, O-acetyl-: Lacks the nicotinoyl group, making it less versatile in certain applications.
Nicotinoylhydroxylamine: Contains the nicotinoyl group but differs in the position of the hydroxylamine group.
Uniqueness
Hydroxylamine, O-acetyl-N-nicotinoyl- is unique due to the presence of both acetyl and nicotinoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89970-84-3 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(pyridine-3-carbonylamino) acetate |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,12) |
Clé InChI |
OZRYBCCAKVEAGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ONC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
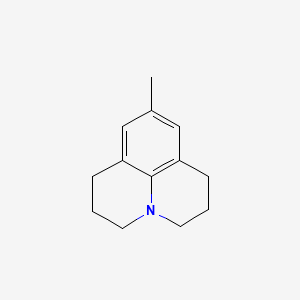
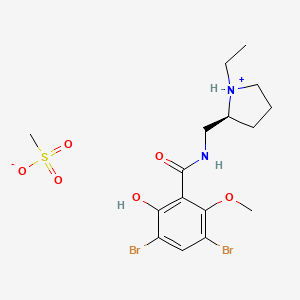
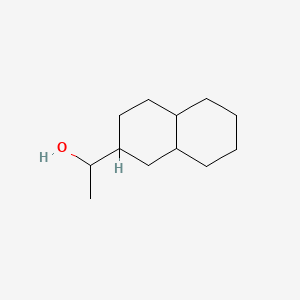
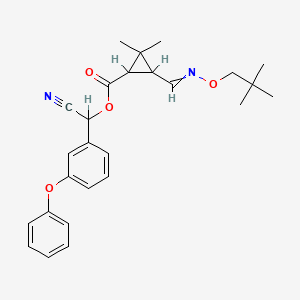
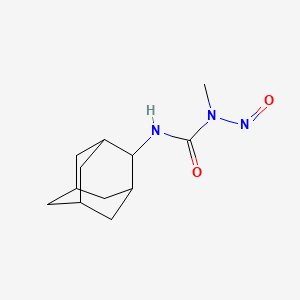
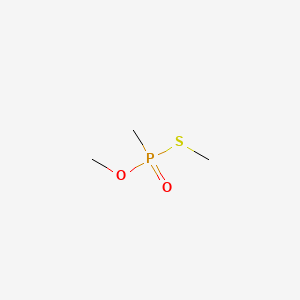
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)

![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
